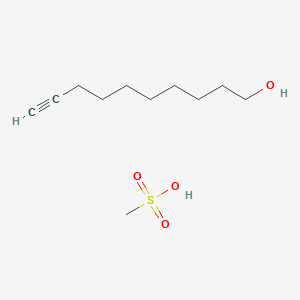
Dec-9-yn-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-9-yn-1-ol;methanesulfonic acid is a compound that combines the properties of an alkyne alcohol and a sulfonic acid. The compound has the molecular formula C11H22O4S and a molecular weight of 250.355 g/mol . It is known for its unique chemical structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a long carbon chain, along with a methanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-yn-1-ol;methanesulfonic acid typically involves the reaction of 9-decyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction can be represented as follows:
9-Decyn-1-ol+Methanesulfonyl chloride→Dec-9-yn-1-ol;methanesulfonic acid
Industrial Production Methods
Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The process developed by BASF involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen .
Chemical Reactions Analysis
Types of Reactions
Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of methanesulfonate esters.
Scientific Research Applications
Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
9-Decyn-1-ol: Similar structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Lacks the alkyne and alcohol groups.
2-Decyn-1-ol: Similar structure but with the triple bond at a different position.
Uniqueness
Dec-9-yn-1-ol;methanesulfonic acid is unique due to the presence of both an alkyne and a methanesulfonic acid group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
119227-71-3 |
|---|---|
Molecular Formula |
C11H22O4S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
dec-9-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4) |
InChI Key |
AWESFRMLAVNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C#CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















